AH23848
描述
(1R,2R,5S)-AH23848 is a (4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid in which the stereocentres at positions 1, 2 and 5 have R-, R- and S-configuration respectively. It is a conjugate acid of a (1R,2R,5S)-AH23848(1-). It is an enantiomer of a (1S,2S,5R)-AH23848.
科学研究应用
前列腺素E2受体4 (EP4)拮抗剂
AH23848已被用作前列腺素E2受体4 (EP4)的拮抗剂。该应用在研究该化合物对细胞中环磷酸腺苷 (cAMP) 积累的影响方面具有重要意义。 例如,它已被用于观察单克罗他林 (MCT28d) 大鼠肺动脉平滑肌细胞 (PASMCs) 和人富集 T 细胞的外周血单核细胞 (PBMC) 中 cAMP 水平的变化 .
炎症反应调节
该化合物作为 EP4 拮抗剂的作用也延伸到炎症反应的调节。 This compound 已被用于研究其对人肌腱成纤维细胞在白介素 (IL)-1β 处理后胶原蛋白-I、金属蛋白酶 (MMP-1)、MMP-3 和EP4 基因表达的影响 .
肺动脉高压研究
在肺动脉高压的背景下,this compound 调节一氧化氮 (NO) 生成和减少内源性 cAMP 积累的能力为探索潜在的治疗方法提供了一条途径 .
作用机制
Target of Action
AH23848 primarily targets the thromboxane receptor (TP) and the prostaglandin E2 receptor 4 (EP4) . The TP receptor is activated by thromboxane A2 (TXA2), a potent inducer of platelet aggregation and contraction of vascular and respiratory smooth muscle . The EP4 receptor is coupled to Gs and mediates increases in cAMP concentration by activation of adenylyl cyclase .
Mode of Action
This compound acts as a dual antagonist of TP and EP4 receptors . It inhibits TXA2-induced platelet aggregation and antagonizes the contraction of human bronchial smooth muscle induced by the TP agonist U-46619 . It also impairs PGE2-mediated relaxation of piglet saphenous vein by antagonizing the PGE2 receptor EP4 .
Biochemical Pathways
The action of this compound affects the cyclooxygenase pathway . By inhibiting the TP and EP4 receptors, this compound regulates the production of nitric oxide (NO) and reduces endogenous cAMP accumulation . This is carried out by declination of inducible nitric oxide synthase (iNOS) gene expression and acceleration of iNOS protein degradation in glomerular mesangial cells .
Pharmacokinetics
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. It induces accumulation of cells in early S phase and lowers cyclin A levels . In syngeneic BALB/cByJ female mice injected with line 66.1 or 410.4 tumor cells, this compound inhibited the metastasis of line 66.1 and 410.4 cells .
生化分析
Biochemical Properties
AH23848 plays a crucial role in biochemical reactions by inhibiting the activity of TP and EP4 receptors. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits thromboxane A2-induced platelet aggregation and the contraction of human bronchial smooth muscle . Additionally, this compound impairs prostaglandin E2-mediated relaxation of piglet saphenous vein by antagonizing the EP4 receptor . These interactions highlight the compound’s potential in modulating inflammatory and cardiovascular responses.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound suppresses serum-induced cyclic adenosine monophosphate (cAMP) generation, cyclin A synthesis, and the proliferation of fibroblasts . Furthermore, it reduces metastasis in a mouse model of metastatic breast cancer by inhibiting the EP4 receptor . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TP and EP4 receptors. By antagonizing these receptors, this compound inhibits enzyme activities and modulates gene expression. Specifically, it blocks thromboxane A2-induced platelet aggregation and prostaglandin E2-mediated relaxation of smooth muscle . Additionally, this compound suppresses cAMP generation and cyclin A synthesis, thereby inhibiting cell proliferation . These molecular interactions elucidate the compound’s role in regulating inflammatory and cardiovascular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a shelf life of up to two years . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of TP and EP4 receptor activities, leading to prolonged anti-inflammatory and anti-cancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TP and EP4 receptor activities without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process influences the compound’s bioavailability and efficacy. Additionally, this compound affects metabolic flux and metabolite levels, further impacting its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This compound is primarily distributed in the liver, kidneys, and lungs, where it exerts its pharmacological effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound localizes to the cytoplasm and nucleus, where it modulates gene expression and enzyme activities . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-OSAZKUMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AH23848?
A1: this compound acts as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] This means it binds to the TXA2 receptor, preventing TXA2 from binding and exerting its effects. []
Q2: What are the downstream effects of this compound's antagonism of the TXA2 receptor?
A2: By blocking the TXA2 receptor, this compound inhibits TXA2-mediated platelet aggregation, a key process in thrombosis. [, , ] It also inhibits the contraction of vascular and respiratory smooth muscle, typically induced by TXA2. [, , , ]
Q3: Does this compound affect the production of TXA2 or prostacyclin?
A3: Research suggests that pretreatment with this compound does not significantly alter the ischemia-induced release of TXA2 or prostacyclin. [] This indicates that its primary mode of action is receptor blockade, not synthesis inhibition.
Q4: Are there other pathways, besides TXA2 receptor antagonism, through which this compound might exert its effects?
A4: While TXA2 receptor antagonism is its primary mechanism, some studies suggest this compound might induce protective effects in the stomach, potentially mediated by endogenous prostaglandins rather than direct interaction with TXA2 receptors. [] More research is needed to fully elucidate these alternative pathways.
Q5: How does this compound affect the EP4 receptor?
A5: While primarily known for its TXA2 receptor antagonism, research indicates that this compound can also act as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This interaction has been implicated in various processes, including modulation of inflammatory responses, cell migration, and pain hypersensitivity. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H33NO5, and its molecular weight is 439.55 g/mol. (Derived from the provided chemical name)
Q7: Is there any spectroscopic data available for this compound?
A7: The provided research abstracts do not contain specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Further investigation into the chemical literature would be required for this information.
Q8: What is the duration of action of this compound?
A8: Research shows that this compound has a long duration of action. It can inhibit ex vivo platelet aggregation for up to 6 hours after oral administration in guinea pigs. []
Q9: Has this compound shown efficacy in in vivo models of cardiovascular disease?
A9: Yes, this compound has shown antithrombotic activity in an in vivo guinea pig model by inhibiting platelet deposition on injured arteries. [] It has also been shown to reduce platelet deposition on vascular grafts in humans. [] Additionally, this compound suppressed ischemia and reperfusion-induced arrhythmias in anaesthetized greyhounds. []
Q10: Are there any clinical trials investigating the efficacy of this compound in humans?
A10: While this compound has been used in clinical trials to investigate its effect on platelet deposition in vascular grafts [] and angina pectoris, [, ] information on large-scale clinical trials and its overall clinical development status is not provided in the abstracts.
Q11: When was this compound first described as a potential therapeutic agent?
A11: this compound was first described as a potent and selective TXA2 receptor-blocking drug in 1985. []
Q12: What significant findings have emerged from the research on this compound?
A12: Research on this compound has revealed the potential significance of TXA2 in various pathological conditions, particularly in cardiovascular and inflammatory diseases. The development of this compound as a selective TXA2 receptor antagonist has been instrumental in unraveling the role of TXA2 in these conditions and exploring potential therapeutic interventions. []
Q13: Has research on this compound sparked investigations into other therapeutic targets?
A13: Yes, research on this compound, particularly its interaction with EP4 receptors, has prompted further investigations into the therapeutic potential of targeting specific prostaglandin receptors in various diseases, including cancer and inflammatory conditions. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。